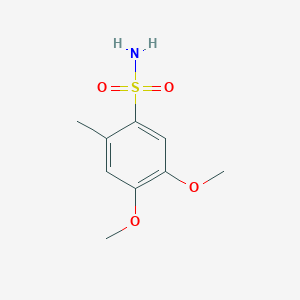
4,5-Dimethoxy-2-methylbenzene-1-sulfonamide
Übersicht
Beschreibung
4,5-Dimethoxy-2-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H13NO4S and its molecular weight is 231.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4,5-Dimethoxy-2-methylbenzene-1-sulfonamide, also known as sulfonamide derivative with the chemical formula C₉H₁₃N₁O₄S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The structure of this compound features two methoxy groups at positions 4 and 5 on the benzene ring and a methyl group at position 2. The sulfonamide functional group is pivotal for its biological interactions.
Enzyme Inhibition
Research indicates that this compound has significant inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission. Inhibition of AChE can potentially lead to therapeutic effects in neurological disorders such as Alzheimer's disease.
- Carbonic Anhydrase (CA) : Inhibition of CA is important in regulating physiological processes, including acid-base balance and fluid secretion.
The compound exhibits high potency in inhibiting these enzymes, suggesting its potential use in treating conditions related to neurotransmission and regulation of physiological functions .
Antimicrobial Activity
In addition to enzyme inhibition, this compound has demonstrated antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics .
Antitumor Potential
Preliminary studies suggest that this compound may exhibit antitumor activity. The structural characteristics of sulfonamides often correlate with cytotoxic effects on cancer cells. Further investigation into its mechanism of action could reveal pathways through which it induces apoptosis or inhibits tumor growth .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The table below summarizes key differences:
| Compound Name | Structure | Key Differences |
|---|---|---|
| Para-toluenesulfonamide | C₇H₉N₁O₂S | Lacks methoxy groups; simpler structure |
| 4-Amino-N-methylbenzenesulfonamide | C₉H₁₄N₂O₄S | Contains an amino group; different biological activities |
| N-(4-Difluoromethanesulfonylphenyl)-4,5-dimethoxy-2-methylbenzene | C₉H₁₃F₂N₁O₄S | Incorporates fluorine substituents; altered reactivity |
The unique combination of methoxy groups and the specific positioning of the sulfonamide functional group contribute to the distinct biological activities and chemical properties of this compound compared to these similar compounds .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of sulfonamides similar to this compound:
- Inhibition Studies : A study demonstrated that various benzene sulfonamides exhibit potent AChE and CA inhibitory actions, highlighting their potential therapeutic roles in treating neurodegenerative diseases .
- Antimicrobial Efficacy : Research indicated that certain derivatives showed significant antibacterial effects with minimum inhibitory concentrations (MIC) suggesting their applicability in combating resistant bacterial strains .
- Antitumor Activity : Another study explored the cytotoxic effects of sulfonamides on cancer cell lines, revealing promising results that warrant further exploration into their mechanisms .
Eigenschaften
IUPAC Name |
4,5-dimethoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-6-4-7(13-2)8(14-3)5-9(6)15(10,11)12/h4-5H,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIDHKYQCNECHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














